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Abstract
This technical guide provides a comprehensive analysis of the fundamental properties of 1H-
Indole, 7-methyl-3-(4-piperidinyl)-, a heterocyclic compound of significant interest in

medicinal chemistry. This document delineates its physicochemical characteristics, predicted

pharmacological profile, plausible synthetic routes, and analytical characterization.

Furthermore, it explores its likely metabolic pathways and toxicological considerations. The

insights presented herein are curated for researchers, scientists, and professionals engaged in

drug discovery and development, offering a foundational understanding of this promising

molecular scaffold.
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The indole nucleus is a ubiquitous motif in a vast array of biologically active natural products

and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in

various intermolecular interactions have cemented its status as a privileged scaffold in drug

design. When functionalized with a piperidine ring, a common feature in centrally active agents,

the resulting hybrid molecule often exhibits intriguing pharmacological activities.[3] This guide

focuses on a specific derivative, 1H-Indole, 7-methyl-3-(4-piperidinyl)-, which combines the

7-methylindole core with a 4-substituted piperidine. The strategic placement of the methyl

group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and steric

interactions with biological targets.[4] This document aims to provide a detailed exposition of

the core properties of this compound, drawing upon data from closely related analogs to build a

predictive but scientifically grounded profile.

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic

and pharmacodynamic behavior. While experimental data for 1H-Indole, 7-methyl-3-(4-
piperidinyl)- is not extensively published, a reliable profile can be extrapolated from

structurally similar molecules. The data presented below is a synthesis of information from

related compounds such as 7-methylindole and various 3-(piperidinyl)indoles.[4][5]
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Property Predicted Value Rationale / Comments

Molecular Formula C₁₄H₁₈N₂
Calculated from the chemical

structure.

Molecular Weight 214.31 g/mol
Calculated from the molecular

formula.

Appearance White to off-white solid
Typical for indole derivatives.

[6]

Melting Point ~130-150 °C
Estimated based on related

structures.[5][7]

Boiling Point > 350 °C
Estimated based on related

structures.[5]

logP ~2.5 - 3.5

The methyl group increases

lipophilicity compared to the

unsubstituted indole.[4]

pKa (basic) ~9.5 - 10.5
Attributed to the piperidine

nitrogen.[5]

pKa (acidic) ~16-17
Attributed to the indole N-H

proton.

Solubility

Soluble in organic solvents like

DMSO, methanol, and

chloroform. Low solubility in

water. The hydrochloride salt

form would enhance aqueous

solubility.[6][8]

General solubility profile for

similar indole derivatives.

Predicted Pharmacological Profile
The 3-(piperidinyl)indole scaffold is a well-established pharmacophore, particularly for targets

within the central nervous system. Many derivatives are known to interact with serotonin (5-HT)

receptors.[3] For instance, 3-(1-Methyl-4-piperidinyl)-1H-indole has been investigated as a 5-

HT6 receptor inhibitor.[6] Given this precedent, it is highly probable that 1H-Indole, 7-methyl-3-
(4-piperidinyl)- also modulates serotonergic pathways.
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Predicted Mechanism of Action: Serotonin Receptor
Modulation
It is hypothesized that 1H-Indole, 7-methyl-3-(4-piperidinyl)- acts as a ligand for one or more

serotonin receptor subtypes. The indole moiety can mimic the endogenous ligand serotonin,

while the piperidine ring can engage in ionic or hydrogen bonding interactions within the

receptor's binding pocket. The 7-methyl group may enhance binding affinity or selectivity

through favorable steric and hydrophobic interactions.

Predicted Interaction with a Serotonin Receptor
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Caption: Predicted binding and action at a serotonin receptor.

Broader Biological Potential
The indole scaffold is associated with a wide range of biological activities, including anti-

inflammatory, antimicrobial, and antimalarial properties.[2][9][10] Therefore, it is plausible that

1H-Indole, 7-methyl-3-(4-piperidinyl)- could be explored for applications beyond

neuroscience.

Synthesis and Chemical Reactivity
Several synthetic strategies can be envisioned for the preparation of 1H-Indole, 7-methyl-3-(4-
piperidinyl)-. A common and effective approach involves the Fischer indole synthesis or a

palladium-catalyzed cross-coupling reaction. A plausible synthetic workflow is outlined below.

Proposed Synthetic Workflow
A likely synthetic route would involve the reaction of 7-methylindole with a suitably protected 4-

piperidone, followed by reduction and deprotection.
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Proposed Synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)-
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Caption: A plausible synthetic route to the target compound.

Chemical Reactivity
The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3

position.[1] However, since the C3 position is already substituted in the target molecule,
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reactions would likely occur at other positions on the indole nucleus or on the piperidine

nitrogen. The piperidine nitrogen is basic and readily undergoes N-alkylation or N-acylation.[7]

Analytical Characterization
The structural elucidation of 1H-Indole, 7-methyl-3-(4-piperidinyl)- would rely on standard

analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Predicted NMR Spectroscopy Data
The following table provides predicted chemical shifts for the key protons and carbons of the

molecule, based on data from analogous structures.[11][12]

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)

Indole N-H ~10.5-11.5 (br s) Indole C2 ~120-125

Indole H2 ~7.0-7.2 (s) Indole C3 ~115-120

Indole H4, H5, H6 ~6.8-7.5 (m) Indole C3a ~125-130

Piperidine H4 ~2.8-3.2 (m) Indole C4 ~118-122

Piperidine CH₂ (axial

& equatorial)

~1.5-2.2 (m) and ~2.9-

3.4 (m)
Indole C5 ~118-122

Piperidine N-H ~1.5-2.5 (br s) Indole C6 ~110-115

Methyl H ~2.4-2.6 (s) Indole C7 ~128-132

Indole C7a ~135-140

Piperidine C4 ~30-35

Piperidine C3, C5 ~30-35

Piperidine C2, C6 ~45-50

Methyl C ~15-20

Mass Spectrometry
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Under electron ionization (EI) mass spectrometry, the molecule is expected to show a

prominent molecular ion peak (M⁺) at m/z 214. Characteristic fragmentation patterns would

likely involve cleavage of the bond between the indole and piperidine rings, as well as

fragmentation of the piperidine ring itself.

Predicted Metabolism and Toxicological Profile
Understanding the metabolic fate and potential toxicity of a new chemical entity is paramount in

drug development.

Predicted Metabolic Pathways
The metabolism of 1H-Indole, 7-methyl-3-(4-piperidinyl)- is likely to proceed through phase I

and phase II reactions. Phase I metabolism is anticipated to be dominated by oxidation,

mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform.[13][14] Key

metabolic transformations are predicted to include hydroxylation of the indole ring, oxidation of

the 7-methyl group, and N-dealkylation of the piperidine ring if it were substituted.[13][15][16]

Predicted Metabolic Pathways

Phase I Metabolism (CYP450)

Phase II Metabolism
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Caption: Predicted phase I and phase II metabolic pathways.

Toxicological Considerations
The toxicological profile of 1H-Indole, 7-methyl-3-(4-piperidinyl)- has not been explicitly

determined. However, based on safety data for related compounds like 7-methylindole and

indole itself, certain precautions should be taken during handling.[4][17] These compounds are

known to be irritants, causing skin, eye, and respiratory irritation.[18] Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when working with this compound.

Conclusion
1H-Indole, 7-methyl-3-(4-piperidinyl)- represents a promising chemical scaffold with a high

likelihood of bioactivity, particularly within the central nervous system. This in-depth technical

guide has provided a comprehensive overview of its fundamental properties based on a

predictive analysis of its physicochemical characteristics, pharmacological profile, synthesis,

and metabolic fate. The insights presented herein should serve as a valuable resource for

researchers and drug development professionals, facilitating further investigation into the

therapeutic potential of this and related molecules. Future work should focus on the empirical

validation of these predicted properties through laboratory synthesis and biological screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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